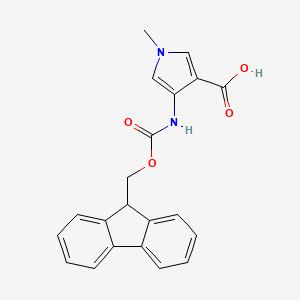

4-(9H-Fluoren-9-ylmethoxycarbonylamino)-1-methylpyrrole-3-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 4-(9H-Fluoren-9-ylmethoxycarbonylamino)-1-methylpyrrole-3-carboxylic acid is a derivative of fluorenylmethoxycarbonyl (Fmoc) protected amino acids. These compounds are typically used in peptide synthesis to protect the amino group during the coupling of amino acids, which is a critical step in the production of peptides and proteins. The Fmoc group is then removed under basic conditions to reveal the free amino group for subsequent reactions.

Synthesis Analysis

The synthesis of related Fmoc-protected amino acid derivatives involves several steps, including protection, activation, and coupling reactions. For instance, N-Fluoren-9-ylmethoxycarbonyl-N-alkylhydroxylamines are prepared using a K2CO3-catalyzed N-alkylation process and are further condensed with solid-phase supports to facilitate the synthesis of N-substituted hydroxamic acids . Another synthesis route for a thiazole derivative of the Fmoc-protected amino acid involves the reaction of 3-bromopyruvic acid with N-Fmoc-thiourea, which is obtained from potassium thiocyanate . These methods highlight the versatility and efficiency of synthesizing Fmoc-protected amino acid derivatives.

Molecular Structure Analysis

The molecular structure of Fmoc-protected amino acids, such as N-(Fluoren-9-ylmethoxycarbonyl)-l-leucine, shows unique torsion angles that differ from typical values found in other similar compounds. The orientations of the fluorene and carboxyl groups are distinct, with specific torsion angles reported . These structural variations can influence the physical properties and reactivity of the compound.

Chemical Reactions Analysis

Fmoc-protected amino acids undergo specific chemical reactions, primarily the removal of the protecting group under basic conditions. This deprotection step is crucial for peptide chain elongation in solid-phase peptide synthesis. The Fmoc group is stable under acidic conditions, which allows for selective deprotection of amino groups in the presence of other functional groups that may be sensitive to acid.

Physical and Chemical Properties Analysis

The physical and chemical properties of Fmoc-protected amino acids are influenced by their molecular structure. For example, the crystal structure of N-(Fluoren-9-ylmethoxycarbonyl)-l-leucine exhibits intermolecular hydrogen bonds that link the molecules into two-dimensional sheets . These interactions can affect the solubility, melting point, and overall stability of the compound. The presence of the Fmoc group also makes the compound more lipophilic, which can be advantageous in certain synthetic applications.

Applications De Recherche Scientifique

Synthesis and Characterization

- Synthesis Processes: The compound has been synthesized in various studies, such as through a high-yield process from 3-bromopyruvic acid (Le & Goodnow, 2004) and as part of the synthesis of dipeptidyl urea esters (Babu & Kantharaju, 2005).

- Structural Studies: Investigations into the structure of related compounds, such as 9-oxo-9H-fluorene-1-carboxylic acid, have been conducted to understand their conformation and intermolecular interactions (Coté, Lalancette, & Thompson, 1996).

Chemical Properties and Applications

- Utility in Organic Synthesis: The compound serves as a building block in organic synthesis. For instance, it has been used in the synthesis of N-substituted hydroxamic acids (Mellor & Chan, 1997) and in the resolution of β-amino acids (Wright et al., 2003).

- Solid Phase Synthesis: It has been used in solid phase synthesis, particularly in the development of new linkers and supports with higher acid stability (Bleicher, Lutz, & Wuethrich, 2000).

Photocatalytic Applications

- Photocatalysis: Some derivatives of this compound, like 3-amino-fluorene-2,4-dicarbonitriles, have been explored as photocatalysts in organic reactions (Chen, Lu, & Wang, 2019).

Miscellaneous Applications

- Protection of Hydroxy-Groups: It has been applied in the protection of hydroxy-groups in synthesis processes, demonstrating compatibility with various other protecting groups (Gioeli & Chattopadhyaya, 1982).

- In Synthesis of Peptides and Ureas: The compound has been utilized in the synthesis of peptidyl ureas and other peptide-related structures (Sureshbabu, Sudarshan, & Krishna, 2006).

Safety and Hazards

Propriétés

IUPAC Name |

4-(9H-fluoren-9-ylmethoxycarbonylamino)-1-methylpyrrole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O4/c1-23-10-17(20(24)25)19(11-23)22-21(26)27-12-18-15-8-4-2-6-13(15)14-7-3-5-9-16(14)18/h2-11,18H,12H2,1H3,(H,22,26)(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBIODJFBUDBTMD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Cyclopropyl-2-[1-[2-(2-methylphenyl)acetyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B3003148.png)

![3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]pentan-1-amine](/img/structure/B3003157.png)

![N-[2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B3003159.png)

![Thieno[2,3-d]pyrimidin-4(1H)-one, 2-(trifluoromethyl)-](/img/structure/B3003162.png)

![N-[2-Hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]-2-oxochromene-3-carboxamide](/img/structure/B3003171.png)